N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide
Description
N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a pyridazinone-based compound characterized by a propanamide linker connecting a 4-acetylphenyl group and a 3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl moiety. Its molecular formula is C₂₆H₂₇N₃O₃, with a molecular weight of 429.52 g/mol .
Pyridazinone derivatives are widely studied for their anti-inflammatory, anticancer, and enzyme-inhibitory activities due to their ability to modulate biological targets such as cyclooxygenases and phosphodiesterases . This compound’s acetylphenyl and methylphenyl groups may enhance lipophilicity, influencing membrane permeability and target binding.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-14-4-6-18(7-5-14)20-12-13-21(27)25(24-20)15(2)22(28)23-19-10-8-17(9-11-19)16(3)26/h4-13,15H,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASYXEUNTMIAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and anhydrous aluminum chloride as a catalyst.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a nucleophilic substitution reaction using appropriate aryl halides and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides and strong bases like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide with structurally analogous pyridazinone derivatives, focusing on substituent variations, synthetic routes, and pharmacological relevance.
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Linker Flexibility :
- The propanamide linker in the target compound and Compound 84 provides greater conformational flexibility compared to the acetamide linkers in Compounds 71 and the naphthyl derivative . This may influence binding to hydrophobic enzyme pockets.
- Compound 6k incorporates an antipyrine moiety (a pyrazolone derivative) linked via propanamide, which adds hydrogen-bonding and π-stacking capabilities .
Replacement of the acetylphenyl group with a naphthyl group (as in ) increases aromatic surface area, which could improve interactions with aromatic residues in enzyme active sites.
Synthetic Routes: The target compound’s synthesis likely follows a coupling strategy similar to Compound 84, where a pyridazinone carboxylic acid is activated (e.g., using thionyl chloride) and reacted with an aniline derivative . Compound 6k was synthesized via nucleophilic substitution, with a reported yield of 62% using DCM-MeOH chromatography .
Pharmacological and Biochemical Insights
Key Findings:
- The propanamide linker in the target compound and Compound 84 may confer better metabolic stability than acetamide-based analogues, as seen in anti-inflammatory studies .
Biological Activity
N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview of the Compound
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O2
- Molecular Weight : 296.36 g/mol
This compound features a pyridazinone core, which is known for various biological activities, including anti-inflammatory and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Hydrazone : The condensation of 4-acetylphenylhydrazine with 4-methylbenzaldehyde.
- Cyclization : The hydrazone undergoes cyclization under acidic conditions to yield the pyridazinone core.
- Final Acylation : The pyridazinone is acylated with propanoyl chloride to produce the target compound.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The pyridazinone structure may inhibit certain enzymes or receptors, leading to various pharmacological effects. Further studies are necessary to elucidate the precise pathways involved.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth and have potential applications in treating infections.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. In vitro studies have demonstrated that derivatives of pyridazinone can reduce inflammatory markers, indicating a promising avenue for further research in inflammatory diseases.
Antioxidant Activity
Some derivatives of this compound have been evaluated for their antioxidant activity. The presence of the acetyl group enhances the electron-donating ability, contributing to its capacity to scavenge free radicals, thereby providing protective effects against oxidative stress.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

